

## Technical Guide to Ro 10-5824 Dihydrochloride for Research Professionals

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

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This technical guide provides an in-depth overview of **Ro 10-5824 dihydrochloride**, a selective partial agonist for the dopamine D4 receptor. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its procurement, chemical properties, mechanism of action, and application in preclinical research.

### **Supplier and Purchasing Information**

**Ro 10-5824 dihydrochloride** is available from several reputable suppliers of research chemicals. Researchers should always request a lot-specific Certificate of Analysis to ensure purity and quality.



Supplier	Catalog Number (Example)	Purity	Notes
MedChemExpress	HY-101384A	≥99%	Provides detailed technical data and protocols.
Tocris Bioscience	2329	≥99% (HPLC)	Offers datasheets and cites relevant publications.[1][2]
Santa Cruz Biotechnology	sc-204481	Not specified	Provides basic chemical information.
BOC Sciences	189744-94-3	Not specified	Offers solubility and storage information.[3]
Sigma-Aldrich	SML1367	≥98% (HPLC)	Provides safety and handling information.

## **Chemical and Physical Properties**

A summary of the key technical data for **Ro 10-5824 dihydrochloride** is presented below.



Property	Value	Reference
Chemical Name	5-[(3,6-Dihydro-4-phenyl- 1(2H)-pyridinyl)methyl]-2- methyl-4-pyrimidinamine dihydrochloride	[2]
CAS Number	189744-94-3	[1][2]
Molecular Formula	C17H20N4·2HCl	[1][2]
Molecular Weight	353.29 g/mol	[1][2]
Purity	Typically ≥99% by HPLC	[1][2]
Solubility	Soluble in water (≥60 mg/mL) and DMSO.	[3][4]
Storage	Desiccate at room temperature for short-term storage. For long-term storage, -20°C (1 month) or -80°C (6 months) in a sealed container is recommended.[5]	

# Mechanism of Action: Dopamine D4 Receptor Partial Agonist

Ro 10-5824 is a selective partial agonist at the dopamine D4 receptor (D4R).[2][5] It exhibits high affinity for the D4R with a Ki value of 5.2 nM.[2][5] Its selectivity is notable, showing 250-fold greater selectivity for the D4R over the D3 receptor and over 1000-fold selectivity over D1, D2, and D5 receptors.[2][5] As a partial agonist, it produces a submaximal response compared to a full agonist, with an EC50 of 205 nM in stimulating [35]GTPyS binding.[2][5]

### **Signaling Pathway**

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the D4R by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the



second messenger cyclic AMP (cAMP).[3] This modulation of cAMP levels can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately impact neuronal excitability and gene expression.



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Dopamine D4 Receptor Signaling Pathway

## **Experimental Protocols: In Vivo Studies**

Ro 10-5824 has been utilized in several behavioral pharmacology studies, most notably in the novel object recognition (NOR) task to assess its effects on cognition and novelty-seeking behavior.

## **Novel Object Recognition (NOR) Task in Mice**

This protocol is a synthesis of methodologies reported in the literature for evaluating the effects of Ro 10-5824 on recognition memory in mice.

Objective: To assess the ability of Ro 10-5824 to enhance novel object exploration.

#### Materials:

- Ro 10-5824 dihydrochloride
- Vehicle (e.g., sterile saline or 0.5% methylcellulose)
- Male C57BL/6J mice



- Open field arena (e.g., 40 cm x 40 cm x 30 cm)
- Two sets of identical objects for habituation (e.g., small glass bottles, metal cubes)
- One set of novel objects, distinct from the habituation objects in shape, color, and texture.

#### Procedure:

- Habituation:
  - Handle the mice for 5 minutes daily for 3-5 days leading up to the experiment to reduce stress.
  - On day 1, place each mouse in the open field arena for a 10-minute habituation session in the absence of any objects.
- Training (Familiarization) Phase:
  - On day 2, place two identical objects (F1 and F2) in opposite corners of the arena.
  - Place a mouse in the center of the arena and allow it to explore freely for 10 minutes.
  - Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
- Drug Administration:
  - Immediately after the training phase, administer Ro 10-5824 or vehicle via intraperitoneal
     (i.p.) injection. Doses ranging from 1 to 10 mg/kg have been used in studies.[6]
- Testing (Novelty) Phase:
  - After a retention interval (e.g., 24 hours), place the mouse back into the arena.
  - One of the familiar objects is replaced with a novel object (N). The arena now contains one familiar object (F) and one novel object (N).





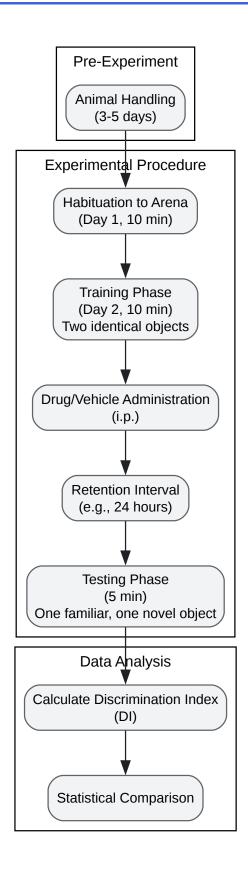


 Allow the mouse to explore freely for 5 minutes and record the time spent exploring each object.

#### Data Analysis:

- Calculate the discrimination index (DI) as: (Time exploring novel object Time exploring familiar object) / (Total exploration time).
- A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
- Compare the DI between the vehicle- and Ro 10-5824-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).





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